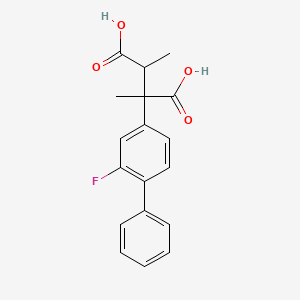
氟比洛芬杂质 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with a fluoro group and a dimethylsuccinic acid moiety
科学研究应用
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
作用机制
Target of Action
Flurbiprofen Impurity B primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Mode of Action
Flurbiprofen Impurity B inhibits the activity of COX enzymes by binding to their active sites. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators. The result is a decrease in inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes by Flurbiprofen Impurity B affects the prostaglandin synthesis pathway. By reducing prostaglandin levels, the compound diminishes the inflammatory response and associated symptoms. This pathway is crucial in various physiological processes, including the regulation of inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of Flurbiprofen Impurity B involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy. The presence of the fluorine atom in its structure may enhance its metabolic stability and prolong its half-life .
Result of Action
At the molecular level, the inhibition of COX enzymes by Flurbiprofen Impurity B leads to a reduction in prostaglandin synthesis. This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation and lowers the production of other inflammatory mediators .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Flurbiprofen Impurity B. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or dietary components can impact its absorption and metabolism .
: DrugBank : BOC Sciences : Springer
生化分析
Biochemical Properties
It is known that flurbiprofen, the parent compound, is metabolized by the cytochrome P450 enzyme system, specifically CYP2C9
Cellular Effects
The cellular effects of Flurbiprofen Impurity B are currently unknown. Given its structural similarity to flurbiprofen, it may influence cell function in a similar manner. Flurbiprofen is known to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β), thereby reducing the inflammatory response.
Molecular Mechanism
Metabolic Pathways
Flurbiprofen, the parent compound of Flurbiprofen Impurity B, undergoes hydroxylation in the body to form hydroxyl metabolites . This process is catalyzed by the hepatic cytochrome P450 enzyme system, specifically CYP2C9 . It is possible that Flurbiprofen Impurity B may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds, including 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid, can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of catalysts such as copper chloride (CuCl) . This method offers mild reaction conditions and good yields.
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi coupling, Stille coupling, and Suzuki coupling . These methods are well-established and allow for the efficient synthesis of biphenyl derivatives on a large scale.
化学反应分析
Types of Reactions
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and nitric acid (HNO3) are commonly used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce carboxylic acids.
相似化合物的比较
Similar Compounds
- 2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- 2-Fluoro-4-bromobiphenyl
Uniqueness
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2,3-dimethylsuccinic acid is unique due to its specific substitution pattern and the presence of the dimethylsuccinic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-2,3-dimethylbutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO4/c1-11(16(20)21)18(2,17(22)23)13-8-9-14(15(19)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWIRDHPNGRLMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
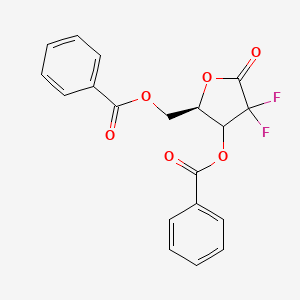


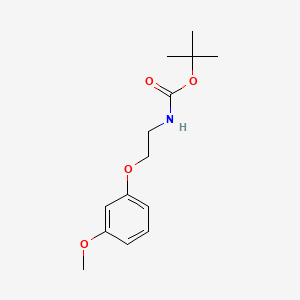
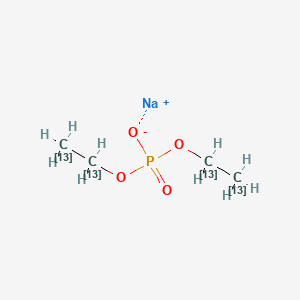
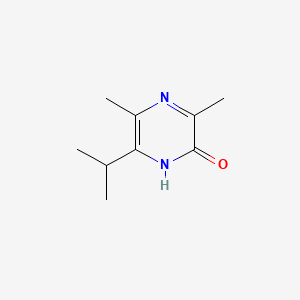
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)
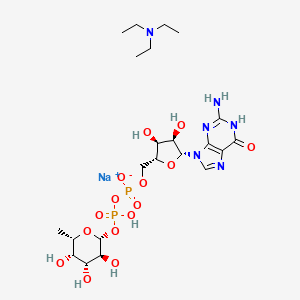
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)

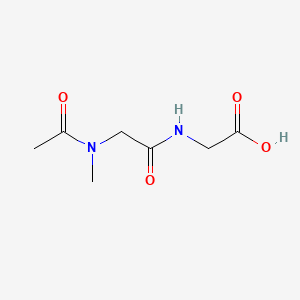
![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

